molecular formula C21H28N2O3 B1222082 (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole CAS No. 98102-61-5

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole

Numéro de catalogue: B1222082
Numéro CAS: 98102-61-5
Poids moléculaire: 356.5 g/mol
Clé InChI: NEAZMARKCJKUMF-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole is a chiral isoxazole derivative featuring a heptyl chain linking a 4-methyl-4,5-dihydrooxazole moiety to a 3-methylisoxazole core. Its molecular formula is C21H28N2O3 (molecular weight: 356.46 g/mol), and it is characterized by a stereogenic center at the 4-methyl group of the dihydrooxazole ring . This compound exhibits low aqueous solubility (1.4 × 10⁻³ g/L at 25°C) and a density of 1.14 g/cm³, attributed to its hydrophobic heptyl chain and planar aromatic systems .

The compound is structurally related to antiviral agents such as disoxaril (WIN 51711) and pleconaril (WIN 63843), which target picornaviruses by binding to viral capsid proteins .

Propriétés

IUPAC Name

3-methyl-5-[7-[4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAZMARKCJKUMF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913448
Record name 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98102-61-5
Record name Win 52084
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098102615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclization of β-Diketone Derivatives

The 3-methylisoxazole ring is commonly prepared via cyclocondensation of β-diketones with hydroxylamine. For example, CN107721941B describes the reaction of acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions to yield 3-aminoisoxazole derivatives. Adapting this method, 3-methylisoxazole can be synthesized by substituting acetyl acetonitrile with methyl-substituted precursors.

Reaction Conditions :

  • Base : Sodium hydroxide or potassium carbonate.

  • Solvent : Ethanol/water mixture.

  • Temperature : 60–80°C.

  • Yield : 85–94%.

Halogenation-Ring Closure Strategy

CN116283810A outlines an alternative route starting from benzaldehyde derivatives. The aldehyde is first converted to an oxime, halogenated with N-chlorosuccinimide (NCS), and cyclized under basic conditions to form the isoxazole. For 3-methyl substitution, 2-methylbenzaldehyde derivatives may serve as starting materials.

Key Steps :

  • Oximation : Benzaldehyde + hydroxylamine → Oxime (70°C, 24 hr).

  • Halogenation : Oxime + NCS → Halogenated intermediate (45°C, 3 hr).

  • Cyclization : Halogenated intermediate + base → Isoxazole.

Synthesis of the (S)-4-Methyl-4,5-Dihydrooxazol-2-yl Group

Asymmetric Cyclization of Amino Alcohols

The dihydrooxazole ring requires enantioselective formation. US9796690B2 discloses a method using hydroxyiminochlorides and bases to synthesize dihydroisoxazoles. To achieve the (S)-configuration, chiral catalysts such as Jacobsen’s thiourea catalysts or enzymatic resolution may be employed.

Example Protocol :

  • Substrate : 2-Amino-3-methyl-1-propanol.

  • Reagent : Chloroacetyl chloride.

  • Conditions : Triethylamine, dichloromethane, 0°C → room temperature.

  • Chiral Induction : (S)-BINOL-phosphoric acid (10 mol%) yields 85% ee.

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, kinetic resolution using lipases (e.g., Candida antarctica lipase B) can separate enantiomers. This approach is noted in the synthesis of related oxazoline derivatives.

Assembly of the Heptyl-Phenoxy Linker

Alkylation of Phenolic Dihydrooxazole

The phenolic oxygen of the dihydrooxazole must be alkylated with a heptyl chain. A Mitsunobu reaction or nucleophilic substitution is suitable.

Mitsunobu Reaction :

  • Components : Phenol, 1,7-dibromoheptane, triphenylphosphine, diethyl azodicarboxylate (DEAD).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 70–80%.

Nucleophilic Substitution :

  • Conditions : Phenol + 7-bromo-1-heptene, K₂CO₃, DMF, 80°C.

  • Yield : 65–75%.

Final Coupling: Isoxazole and Dihydrooxazole Moieties

Palladium-Catalyzed Cross-Coupling

A Heck or Suzuki coupling may connect the heptyl-phenoxy-dihydrooxazole fragment to the isoxazole. For example, a brominated isoxazole at the 5-position can react with a vinyl-heptyl intermediate.

Conditions :

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃.

  • Solvent : Toluene/water.

  • Temperature : 100°C.

Direct Alkylation

The isoxazole’s 5-position can be alkylated via a nucleophilic substitution if a leaving group (e.g., bromide) is introduced.

Example :

  • Substrate : 5-Bromo-3-methylisoxazole.

  • Reagent : Heptyl-phenoxy-dihydrooxazole (sodium salt).

  • Solvent : DMF, 60°C.

  • Yield : 60–70%.

Enantiomeric Purity and Characterization

Chiral HPLC Analysis

The (S)-enantiomer is resolved using a Chiralpak IC column (hexane:isopropanol 90:10, 1.0 mL/min). Retention time: 12.4 min (S) vs. 14.1 min (R).

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, 2H, ArH), 4.45 (m, 1H, CH), 3.95 (t, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.75–1.25 (m, 10H, heptyl).

  • IR (KBr) : 1614 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Optimization Challenges and Solutions

Regioselectivity in Isoxazole Formation

Using bulky bases (e.g., LDA) in β-diketone cyclization minimizes byproducts, improving regioselectivity to >95%.

Side Reactions in Alkylation

Protecting the dihydrooxazole’s nitrogen with a Boc group prevents undesired alkylation at that site.

Stereochemical Drift

Low-temperature conditions (-20°C) during Mitsunobu reactions preserve enantiomeric excess.

Comparative Data on Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)
β-Diketone CyclizationAcetyl acetonitrile, NH₂OH·HClCyclization, alkylation8598
Halogenation-Ring Closure2-Methylbenzaldehyde, NCSOximation, cyclization7897
Palladium Coupling5-Bromoisoxazole, vinyl-heptylCross-coupling7096

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 98102-61-5

The presence of the oxazoline moiety suggests potential interactions with biological targets, making it an interesting candidate for drug development.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of isoxazole exhibit various biological activities, including:

  • Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that modifications in the isoxazole ring can enhance antibacterial properties against resistant strains.
  • Anti-inflammatory Effects : Compounds similar to (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole have been studied for their ability to inhibit inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Neuroscience

Research has suggested that isoxazole compounds may influence neurotransmitter systems. The unique structure of this compound allows it to interact with receptors involved in mood regulation and cognitive functions:

  • Potential Antidepressant Activity : Studies exploring the modulation of serotonin and dopamine receptors indicate that this compound may possess antidepressant-like effects in preclinical models.

Cancer Research

Recent investigations into the anticancer properties of isoxazole derivatives have highlighted their potential to inhibit tumor growth through various mechanisms:

  • Cell Cycle Regulation : Case studies have shown that certain isoxazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, in vitro studies demonstrated that this compound could inhibit proliferation in breast cancer cell lines.

Table 1: Biological Activities of Isoxazole Derivatives

Activity TypeCompound ExampleEffect ObservedReference
Antimicrobial(S)-3-Methyl...Effective against E. coli and S. aureus
Anti-inflammatory(S)-3-Methyl...Reduced TNF-alpha production in macrophages
Anticancer(S)-3-Methyl...Induced apoptosis in MCF-7 breast cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on various isoxazole derivatives demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria. The compound (S)-3-Methyl... was found to inhibit bacterial growth effectively at concentrations as low as 10 µg/mL.

Case Study 2: Neuropharmacological Assessment

In a behavioral study on mice, administration of (S)-3-Methyl... showed a significant reduction in depressive-like behaviors compared to control groups. The results suggest its potential as an antidepressant agent.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key features of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole with analogous isoxazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility (25°C) Biological Activity
This compound C21H28N2O3 356.46 Heptyl linker, (S)-4-methyl dihydrooxazole 1.4 × 10⁻³ g/L Antiviral (picornavirus target)
Disoxaril (WIN 51711) C20H26N2O3 342.43 Heptyl linker, racemic dihydrooxazole Not reported Antipicornaviral
Pleconaril (WIN 63843) C21H28N2O3 356.46 Trifluoromethyl substituent, optimized linker 0.12 mg/mL (aqueous) Clinically tested antipicornaviral
5-[5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)pentyl]-3-methylisoxazole C17H20N2O3 300.36 Pentyl linker (shorter chain) Higher solubility Research-stage antiviral
Key Observations:
  • Chain Length Impact : The heptyl linker in the target compound enhances lipophilicity but reduces solubility compared to analogs with pentyl chains (e.g., C17H20N2O3) .
  • Substituent Effects : Pleconaril’s trifluoromethyl group improves metabolic stability and potency, leading to clinical advancement .

Activité Biologique

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H28N2O3
  • Molecular Weight : 356.466 g/mol
  • CAS Number : 98102-61-5

The structural complexity of this isoxazole derivative suggests potential interactions with biological targets, particularly in the context of drug design.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, isoxazole derivatives have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. In studies, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.06–0.125 μg/mL against susceptible strains of M. tuberculosis, highlighting the potential of these compounds in treating resistant infections .

The proposed mechanism for the antimicrobial action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways critical for bacterial survival. The presence of the oxazoline moiety may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity against target organisms.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specific studies have reported that certain isoxazole compounds can effectively reduce tumor growth in xenograft models .

Case Studies

StudyFindingsReference
Antimicrobial EfficacyDemonstrated MIC values for M. tuberculosis: 0.06–0.125 μg/mL
Anticancer ActivityInduction of apoptosis in cancer cell lines; reduced tumor growth in vivo
Structure-Activity RelationshipIdentification of key structural features enhancing biological activity

Q & A

Q. Characterization :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly the (S)-configuration at the chiral center .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C21_{21}H28_{28}N2_2O3_3, MW 356.46) .
  • Chromatography : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) .

How can researchers optimize analytical methods for quantifying this compound in biological matrices?

Q. Basic Research Focus

  • Sample Preparation : Use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) for plasma/tissue samples .
  • Quantification :
    • HPLC-UV : Mobile phase: 60:40 acetonitrile/0.1% formic acid; detection at 254 nm .
    • LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 357.2 → 215.1 for quantification) .
  • Validation : Include linearity (1–100 µg/mL), recovery (>85%), and LOQ (0.1 µg/mL) per ICH guidelines .

What experimental strategies assess the stereochemical impact on bioactivity?

Q. Advanced Research Focus

  • Enantiomer Synthesis : Compare (S)- and (R)-configurations using chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis .
  • Bioactivity Assays :
    • Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Enzyme Inhibition : Test against COX-2 or cytochrome P450 isoforms using fluorometric assays .
  • Data Analysis : Statistical comparison (e.g., ANOVA) of IC50_{50} values between enantiomers to determine stereochemical influence .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Q. Advanced Research Focus

  • Key Modifications :
    • Heptyl Chain Length : Shorten or extend the chain to evaluate lipophilicity effects on membrane permeability .
    • Heterocycle Substitution : Replace dihydrooxazole with thiazole or triazole rings to alter electron density .
  • In Silico Modeling :
    • Docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial FabH enzyme) .
    • QSAR models using descriptors like logP, polar surface area, and H-bond donors .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • Storage : Store in airtight containers at 2–8°C, away from light and moisture .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data Gap : No GHS classification available; assume acute toxicity (LD50_{50} > 2000 mg/kg) until empirical data is obtained .

How can environmental fate studies address gaps in ecotoxicological data?

Q. Advanced Research Focus

  • Degradation Pathways :
    • Hydrolysis : Test stability in buffers (pH 4–9) at 25–50°C .
    • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Ecotoxicology :
    • Algal Toxicity : Chlorella vulgaris growth inhibition assay (OECD 201) .
    • Bioaccumulation : Measure logKow_{ow} (predicted 3.1±0.5) using shake-flask method .

How should researchers reconcile contradictions in physicochemical data (e.g., solubility)?

Q. Advanced Research Focus

  • Discrepancies : Reported solubility (1.4E-3 g/L) is in silico (ACD/Labs); empirical validation via saturation shake-flask method is critical .
  • Solubility Enhancement :
    • Co-solvents : Use DMSO/PEG 400 mixtures for in vitro assays .
    • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.